molecular formula C15H11N3O3 B5175840 2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one

2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one

Cat. No.: B5175840
M. Wt: 281.27 g/mol
InChI Key: KINIEOJFTNJCAZ-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolone. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the case of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitrophenyl)-5-methyl-4H-pyrazol-3-one
  • 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
  • 2-(3-nitrophenyl)-4H-pyrazol-3-one

Uniqueness

2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both nitro and phenyl groups in the pyrazolone ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIEOJFTNJCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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